molecular formula C6H8BrNO B1381495 2-Bromo-4-propyl-1,3-oxazole CAS No. 1600752-19-9

2-Bromo-4-propyl-1,3-oxazole

Cat. No. B1381495
CAS RN: 1600752-19-9
M. Wt: 190.04 g/mol
InChI Key: BYHCTGNSZXLSRY-UHFFFAOYSA-N
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Description

“2-Bromo-4-propyl-1,3-oxazole” is a chemical compound with the molecular formula C6H8BrNO . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, and one oxygen and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules has been a topic of interest in recent years due to their biological activities. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-propyl-1,3-oxazole” consists of a five-membered oxazole ring substituted with a bromine atom at the 2nd position and a propyl group at the 4th position . The InChI code for this compound is InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

Oxazole compounds, including “2-Bromo-4-propyl-1,3-oxazole”, can undergo a variety of chemical reactions. For instance, they can participate in the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) to synthesize oxazole-containing molecules .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-4-propyl-1,3-oxazole” is 190.04 g/mol . It has a topological polar surface area of 26 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

2-Bromo-4-propyl-1,3-oxazole: serves as a significant heterocyclic nucleus in medicinal chemistry due to its ability to bind with a wide spectrum of receptors and enzymes through various non-covalent interactions . This compound is integral in the synthesis of diverse oxazole derivatives, which are explored for potential therapeutic agents. Its structural and chemical diversity allows for interactions with various biological targets, showing broad biological activities.

Antibacterial Agents

Oxazole derivatives, including 2-Bromo-4-propyl-1,3-oxazole , have been employed in the treatment of bacterial infections . Their structure enables them to interact effectively with bacterial enzymes and receptors, potentially inhibiting the growth of bacteria or killing them outright.

Antifungal Applications

Similar to their antibacterial properties, oxazole compounds are also researched for their antifungal capabilities . They can be designed to target specific fungal enzymes or structural components, thereby offering a pathway to new antifungal drugs.

Anti-inflammatory Drugs

The oxazole ring is known to exhibit anti-inflammatory properties . Compounds like 2-Bromo-4-propyl-1,3-oxazole can be synthesized to develop new anti-inflammatory medications that may work by inhibiting inflammatory enzymes or pathways.

Anticancer Research

Oxazole derivatives are being investigated for their anticancer properties . They may work by binding to cancer cell receptors or enzymes, interfering with cell division and proliferation, or inducing apoptosis in cancer cells.

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

2-Bromo-4-propyl-1,3-oxazole: can be used in the synthesis of bisoxazole and bromo-substituted aryloxazoles, which are valuable intermediates in organic synthesis . These compounds have significant medicinal and pharmacological applications, including activity against drug-susceptible and multidrug-resistant cancer cell lines.

Future Directions

Oxazole derivatives, including “2-Bromo-4-propyl-1,3-oxazole”, have shown promise in various areas of medicinal chemistry due to their wide spectrum of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in drug discovery .

properties

IUPAC Name

2-bromo-4-propyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCTGNSZXLSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-propyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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